molecular formula C30H44O4 B078008 Glabrolide CAS No. 10401-33-9

Glabrolide

Cat. No. B078008
CAS RN: 10401-33-9
M. Wt: 468.7 g/mol
InChI Key: SSHDNSCEQSPWIM-FVTWEACWSA-N
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Description

Glabrolide is a compound derived from Glycyrrhiza uralensis Fisch . It belongs to the class of organic compounds known as triterpenoids . It is a β-secretase 1 (BACE-1) inhibitor . The molecular formula of Glabrolide is C30H44O4 .


Synthesis Analysis

The phytochemical screening of the Glycyrrhiza glabra root revealed the presence of alkaloids, glycosides, carbohydrates, starches, phenolic compounds, flavonoids, proteins, pectin, mucilage, saponins, lipids, tannins, sterols, and steroids .


Molecular Structure Analysis

The molecular weight of Glabrolide is 468.67 . The molecular structure of Glabrolide can be represented by the SMILES string: C[C@]12C@@[C@@]3([H])C[C@]5(C)C[C@@]4([H])OC5=O)C)=O)([H])[C@@]6(C@@(C@@HCC6)C)([H])CC1)C .


Chemical Reactions Analysis

While specific chemical reactions involving Glabrolide are not mentioned in the search results, it is known that Glabrolide exhibits significant fungicidal activity against ten kinds of phytopathogenic fungi .


Physical And Chemical Properties Analysis

Glabrolide has a molecular weight of 468.67 and a molecular formula of C30H44O4 . Further physical and chemical properties are not specified in the search results.

Scientific Research Applications

  • Antibacterial Applications :

    • Glabrol, along with other flavonoids from licorice, has shown significant efficiency against methicillin-resistant Staphylococcus aureus (MRSA). It exhibits rapid bactericidal activity, increases bacterial membrane permeability, and shows promising in vivo and in vitro antibacterial activity, suggesting its potential as a lead compound for membrane-active antibacterial agents against MRSA and as a disinfectant candidate (Wu et al., 2019).
  • Metabolic Disorder Treatment :

    • Activation of AMP-activated protein kinase (AMPK) with glabridin can alleviate adiposity and hyperlipidemia in obesity. It decreases body weight and adiposity, improves fatty liver, and regulates the expression of lipogenic and fatty acid oxidation genes, suggesting its effectiveness in treating obesity-related metabolic disorders (Lee et al., 2012).
  • Neurological and Hypnotic Effects :

    • Glabridin from licorice extract demonstrated hypnotic effects via positive allosteric modulation of GABA(A)-BZD receptors. It potentiated pentobarbital-induced sleep and increased non-rapid eye movement sleep in mice without decreasing delta activity, indicating its potential in treating sleep-related disorders (Cho et al., 2012).
  • Skin Health and Cosmetics :

    • Efficient percutaneous delivery of glabridin using cationic amphiphilic chitosan micelles enhanced its ability to penetrate the skin and inhibit melanogenesis, suggesting its use in treating skin hyperpigmentation (Seino et al., 2016).
  • Psoriasis Treatment :

    • Glabridin significantly suppressed levels of pro-inflammatory cytokines in LPS-stimulated HaCaT cells and showed beneficial effects on IMQ-induced psoriasis in mice. Its mechanism may involve downregulation of pro-inflammatory cytokines and improvement of antioxidant status, making it a promising candidate for psoriasis therapies (Li et al., 2018).
  • Cancer Treatment :

    • Studies on glabrescione B (related to glabrolide) encapsulated in nanocapsules showed specific activities against cancer stem cells and potential for delivering high doses to solid tumors after systemic administration, pointing towards its application in cancer therapy (Ingallina et al., 2017).

Safety And Hazards

Glabrolide is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

properties

IUPAC Name

(1R,2R,5S,6R,9R,11S,14S,15R,19S,21R)-11-hydroxy-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-16,22-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O4/c1-25(2)20-8-11-30(7)23(28(20,5)10-9-21(25)32)19(31)14-17-18-15-26(3)16-22(34-24(26)33)27(18,4)12-13-29(17,30)6/h14,18,20-23,32H,8-13,15-16H2,1-7H3/t18-,20-,21-,22+,23+,26+,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHDNSCEQSPWIM-FVTWEACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@]6(C[C@H]5OC6=O)C)C)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101147723
Record name Olean-12-en-29-oic acid, 3,22-dihydroxy-11-oxo-, γ-lactone, (3β,20β,22β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glabrolide

CAS RN

10401-33-9
Record name Olean-12-en-29-oic acid, 3,22-dihydroxy-11-oxo-, γ-lactone, (3β,20β,22β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10401-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glabrolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010401339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olean-12-en-29-oic acid, 3,22-dihydroxy-11-oxo-, γ-lactone, (3β,20β,22β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLABROLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WEA004YF1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
300
Citations
NP Kir'yalov, VF Bogatkina, TP Nadezhina - Chemistry of Natural …, 1973 - Springer
… GLABROLIDE FROM THE ROOTS OF Glycyrrhiza … The compound isolated was identical in its chemical and spectral properties with glabrolide, which has been found in the …
Number of citations: 2 link.springer.com
Neha, P Ranjan, P Das - bioRxiv, 2023 - biorxiv.org
… Glabrolide is an extremely weak basic (essentially neutral) … etc. is a source plant for glabrolide on our list of chosen plants. … A possible role for glabrolide against the SARS-CoV-2 …
Number of citations: 3 www.biorxiv.org
M Parvaiz, K Hussain, S Khalid, N Hussnain… - Global J …, 2014 - researchgate.net
… neoisoliquiritin, licuraside, glabrolide and licoflavonol is dependent on its conformation [38]. Thus, it is … glycyrretol, glabrolide, isoglaborlide and licorice acid [49]. …
Number of citations: 85 www.researchgate.net
MN Asl, H Hosseinzadeh - Phytotherapy Research: An …, 2008 - Wiley Online Library
The roots and rhizomes of licorice (Glycyrrhiza) species have long been used worldwide as a herbal medicine and natural sweetener. Licorice root is a traditional medicine used mainly …
Number of citations: 485 onlinelibrary.wiley.com
N Arif, A Subhani, W Hussain… - Current Drug Discovery …, 2020 - ingentaconnect.com
Background: Alzheimer’s Disease (AD) has become the most common age-dependent disease of dementia. The trademark pathologies of AD are the presence of amyloid aggregates …
Number of citations: 18 www.ingentaconnect.com
LA Decosterd, H Stoeckli-Evans, JC Chapuis… - Planta …, 1989 - thieme-connect.com
Recent pharmacological reports have shown that both the major and the minor constituents of liquorice root (Glycyrrhiza glabra L.) form the active principles of many phytotherapeutic …
Number of citations: 2 www.thieme-connect.com
X Zhu, Y DI, S Peng, M Wang… - Chinese Traditional and …, 2003 - pesquisa.bvsalud.org
… Conclusion The new compound was elucidated as 3-O-[β-D-(6-methyl) glucuronopyranosyl (1→2)-D-glucuronopyranosyl]-24-hydroxy-glabrolide on the basis of ESI-MS, 1HNMR,…
Number of citations: 10 pesquisa.bvsalud.org
S Tomar, M Asif - Research Journal of Pharmacognosy and …, 2020 - indianjournals.com
The current study was conducted for pharmacognostical study of Glycyrrhiza glabra L. root for the authentication and identification. Observation of morphological or macroscopic …
Number of citations: 2 www.indianjournals.com
I Kitagawa, K HORI, M SAKAGAMI, JL ZHOU… - Chemical and …, 1993 - jstage.jst.go.jp
… Methanolysis of 6 under reflux provided glabrolide 04)“ and methyl glucuronide. … (1—>2)-fi-D-glucuronopyranosyl] glabrolide (6). Licorice-saponin F3 (7) Licorice-saponin F3 (7) was …
Number of citations: 73 www.jstage.jst.go.jp
K Kucharska-Ambrożej - Postępy Fitoterapii, 2017 - czytelniamedyczna.pl
Celem artykułu jest przedstawienie aktualnego stanu wiedzy na temat chemizmu i aktywności biologicznej lukrecji gładkiej (Glycyrrhiza glabra L.). Lukrecja gładka należy do rodziny …
Number of citations: 1 www.czytelniamedyczna.pl

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